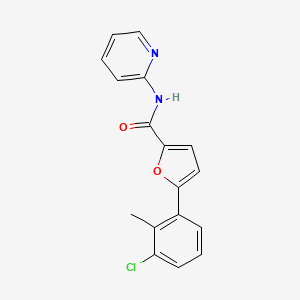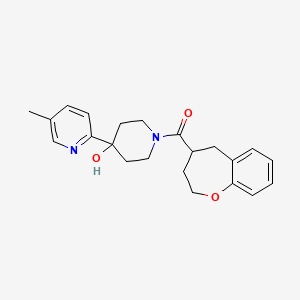
1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine, also known as CMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMI is a piperidine derivative that has been synthesized through a multistep process using various chemical reagents.
Wirkmechanismus
The mechanism of action of 1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine involves its interaction with various neurotransmitter systems in the brain. This compound has been shown to enhance the release of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that regulates neuronal excitability. This compound also inhibits the activity of acetylcholinesterase, which increases the concentration of acetylcholine in the brain. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase, which increases the concentration of dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects in animal models. It has been shown to reduce seizure activity in rats and mice, indicating its potential as an anticonvulsant agent. This compound has also been shown to reduce pain and inflammation in animal models, indicating its potential as an analgesic and anti-inflammatory agent. Additionally, this compound has been shown to improve cognitive function and memory in animal models, indicating its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine has several advantages for lab experiments, including its high potency and selectivity for specific neurotransmitter systems. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine, including its potential as a therapeutic agent for various neurological disorders, its potential as an analgesic and anti-inflammatory agent, and its potential as a cognitive enhancer. Additionally, further research is needed to investigate the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine involves a multistep process that starts with the reaction of 3-chloro-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-1H-imidazole-2-amine to form this compound. The final product is obtained through purification and isolation using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to exhibit significant anticonvulsant, analgesic, and anti-inflammatory properties in animal models. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase, respectively.
Eigenschaften
IUPAC Name |
(3-chloro-5-methoxyphenyl)-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-20-8-5-19-16(20)12-3-6-21(7-4-12)17(22)13-9-14(18)11-15(10-13)23-2/h5,8-12H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNQPXJTNHOGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3=CC(=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5680326.png)
![8-(2-fluorobenzoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680331.png)
![3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5680333.png)
![1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)

![2-cyano-3-[5-(diethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5680368.png)
![N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680381.png)

![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)

![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)
